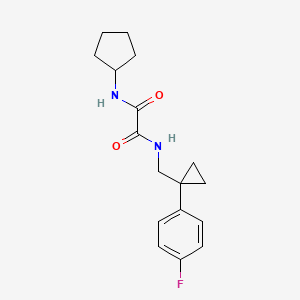
N1-cyclopentyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-cyclopentyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme GABA aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which is a major inhibitory neurotransmitter. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, resulting in anxiolytic and anticonvulsant effects. CPP-115 has shown promising results in preclinical studies and is being investigated for its potential therapeutic use in several neurological and psychiatric disorders.
Applications De Recherche Scientifique
Role in Polyamine Catabolism
Research indicates that analogs of N1-cyclopentyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide, such as polyamine analogs, have been investigated for their role in inducing programmed cell death (PCD) in cancer cells. These compounds can superinduce spermidine/spermine N1-acetyltransferase (SSAT), leading to oxidative stress through the production of H2O2, which is a byproduct of polyamine catabolism. This mechanism suggests potential therapeutic applications in targeting cancer cells selectively (Ha et al., 1997).
Orexin Receptor Mechanisms in Behavioral Disorders
Another study explored the impact of compounds structurally related to this compound on orexin receptors, which are crucial for modulating feeding, arousal, and stress. These findings have implications for developing novel treatments for binge eating and possibly other compulsive behaviors by targeting orexin receptor mechanisms (Piccoli et al., 2012).
Antioxidant Properties and Cardioprotection
The cardioprotective properties of related compounds, such as N-acetylcysteine analogs, have been examined, highlighting the potential of this compound derivatives to mitigate oxidative and nitrosative stress. This research suggests a role in protecting against cardiotoxicity induced by other pharmacological agents, offering a basis for the development of protective treatments in chemotherapy (Mansour et al., 2015).
Inhibition of Cyclooxygenase-2 (COX-2)
Compounds with structural similarities to this compound have been evaluated for their efficacy as selective cyclooxygenase-2 (COX-2) inhibitors. This research path opens up possibilities for anti-inflammatory and cancer therapies by modulating the COX-2 pathway, underscoring the chemical's relevance in drug development (Hashimoto et al., 2002).
Novel NMDA Receptor Antagonists
Investigations into the neuromodulatory effects of compounds structurally related to this compound have led to the identification of new NMDA receptor antagonists. These findings are critical for developing therapies aimed at neurological conditions and highlight the potential for this compound derivatives in neuropsychopharmacology (Bettini et al., 2010).
Propriétés
IUPAC Name |
N'-cyclopentyl-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c18-13-7-5-12(6-8-13)17(9-10-17)11-19-15(21)16(22)20-14-3-1-2-4-14/h5-8,14H,1-4,9-11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNXOHFRLOQZGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



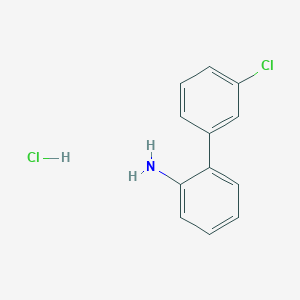



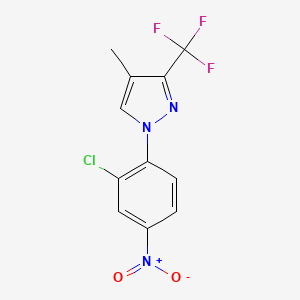
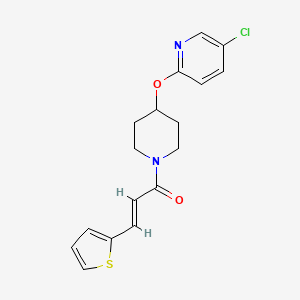
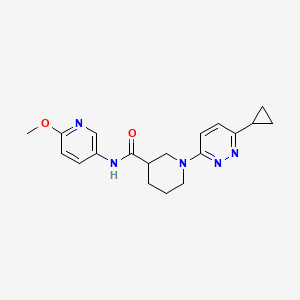
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2582312.png)
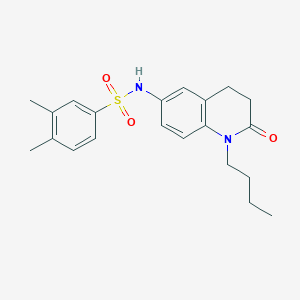
![2-[(2-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2582316.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2582317.png)
